molecular formula C19H23NO4 B11512555 ethyl (2E)-6'H-spiro[cyclohexane-1,7'-[1,3]dioxolo[4,5-g]isoquinolin]-5'(8'H)-ylideneethanoate

ethyl (2E)-6'H-spiro[cyclohexane-1,7'-[1,3]dioxolo[4,5-g]isoquinolin]-5'(8'H)-ylideneethanoate

Cat. No.: B11512555
M. Wt: 329.4 g/mol
InChI Key: XMCZTNDCQATIMD-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an isoquinoline moiety through a dioxolo bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, often using a cyclohexanone derivative.

    Dioxolo Bridge Formation: The dioxolo bridge is formed by reacting the isoquinoline derivative with a suitable diol under acidic conditions.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester group using agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its spirocyclic structure is of interest for designing new drugs with improved bioavailability and target specificity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The spirocyclic framework is known to enhance the stability and efficacy of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-g]isoquinoline]: Lacks the ethyl ester group.

    Ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylidenepropanoate: Has a propanoate group instead of an ethanoate group.

Uniqueness

Ethyl (2E)-6’H-spiro[cyclohexane-1,7’-[1,3]dioxolo[4,5-g]isoquinolin]-5’(8’H)-ylideneethanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the ethyl ester group can enhance its solubility and facilitate its incorporation into various chemical and biological systems.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl (2E)-2-spiro[6,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-7,1'-cyclohexane]-5-ylideneacetate

InChI

InChI=1S/C19H23NO4/c1-2-22-18(21)10-15-14-9-17-16(23-12-24-17)8-13(14)11-19(20-15)6-4-3-5-7-19/h8-10,20H,2-7,11-12H2,1H3/b15-10+

InChI Key

XMCZTNDCQATIMD-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\C2=CC3=C(C=C2CC4(N1)CCCCC4)OCO3

Canonical SMILES

CCOC(=O)C=C1C2=CC3=C(C=C2CC4(N1)CCCCC4)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.